molecular formula C17H13ClF4N2O4 B456475 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE

Cat. No.: B456475
M. Wt: 420.7g/mol
InChI Key: RDQIOVYSZWAQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE is a complex organic compound with a unique structure that includes a furoyl group, a pyrazol ring, and multiple fluorine atoms

Preparation Methods

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves multiple steps. The synthetic route typically starts with the preparation of the furoyl group, followed by the introduction of the chlorophenoxy methyl group. The final steps involve the formation of the pyrazol ring and the addition of the difluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE can be compared with similar compounds such as:

    1-{5-[(4-bromophenoxy)methyl]-2-furoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

    1-{5-[(4-methylphenoxy)methyl]-2-furoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: The presence of a methyl group instead of chlorine can lead to different chemical and biological properties.

    1-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: The fluorine atom can enhance the compound’s stability and biological activity.

Properties

Molecular Formula

C17H13ClF4N2O4

Molecular Weight

420.7g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[5-[(4-chlorophenoxy)methyl]furan-2-yl]methanone

InChI

InChI=1S/C17H13ClF4N2O4/c18-9-1-3-10(4-2-9)27-8-11-5-6-13(28-11)15(25)24-17(26,16(21)22)7-12(23-24)14(19)20/h1-6,14,16,26H,7-8H2

InChI Key

RDQIOVYSZWAQHL-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C(F)F

Origin of Product

United States

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